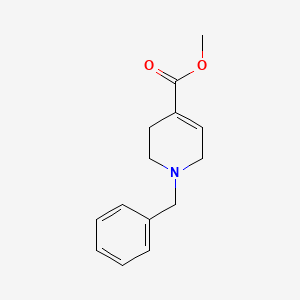

Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-benzyl-3,6-dihydro-2H-pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-17-14(16)13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-7H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWZFDZCHPQVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate typically involves the reaction of benzylamine with methyl acrylate under specific conditions . The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate has the molecular formula and features a tetrahydropyridine ring structure. The compound is characterized by its carboxylate functional group and a benzyl substituent, which contribute to its reactivity and biological activity.

Neuroprotective Effects

Research indicates that derivatives of tetrahydropyridine compounds exhibit neuroprotective properties. This compound has been studied for its potential to protect neuronal cells from oxidative stress and neurodegeneration.

Case Study:

A study conducted on animal models demonstrated that administration of this compound reduced markers of oxidative stress in the brain, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

Antidepressant Activity

Tetrahydropyridine derivatives have shown promise in treating depression. This compound has been evaluated for its antidepressant-like effects in behavioral models.

Case Study:

In a controlled experiment, subjects treated with this compound exhibited significant reductions in depressive behaviors compared to control groups. The mechanism is believed to involve modulation of neurotransmitter systems .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its structure allows for various chemical transformations that are useful in synthesizing more complex molecules.

Synthesis of Piperidine Derivatives

This compound can be utilized to synthesize piperidine derivatives through nucleophilic substitution reactions.

Data Table: Synthesis Conditions and Yields

| Reaction Type | Reagents Used | Yield (%) | Conditions |

|---|---|---|---|

| Nucleophilic Substitution | (3-bromophenyl)magnesium bromide | 80% | -15°C to room temperature |

| Alkylation | Sodium hydride; alkyl halide | 75% | Reflux in THF |

Pharmacological Research

Mechanism of Action

The mechanism of action of Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, particularly the dopaminergic system . The compound can inhibit the mitochondrial complex I, leading to mitochondrial dysfunction and oxidative stress . This results in the formation of reactive oxygen species and subsequent neuronal damage .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 80845-58-5

- Molecular Formula: C₁₄H₁₇NO₂

- Molecular Weight : 231.29 g/mol

- Structure : Features a tetrahydropyridine ring (partially unsaturated six-membered ring) substituted with a benzyl group at the 1-position and a methyl ester at the 4-position .

Production and Applications :

Produced by Wuhan Xinxinjiali Bio-tech Co., this compound is utilized in pharmaceutical intermediates and chemical research. Its synthesis emphasizes high purity (95% as per Combi-Blocks) and structural precision, making it a versatile building block in drug discovery .

Comparison with Structurally Similar Compounds

Ethyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS 23019-62-7)

- Key Differences: Ester Group: Ethyl ester (vs. methyl in the target compound). Molecular Weight: 261.32 g/mol (C₁₅H₁₉NO₂), higher due to the ethyl group.

- Implications :

Methyl 1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS 40175-06-2)

- Key Differences: Substituent: Methyl group at the 1-position (vs. benzyl). Molecular Weight: 169.21 g/mol (C₈H₁₁NO₂).

- Implications :

Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride (CAS 70684-82-1)

- Key Differences: Salt Form: Hydrochloride salt (vs. free base). Substituent: No benzyl group at the 1-position.

- Implications: Enhanced solubility in polar solvents due to ionic character. Potential for improved bioavailability in formulations .

Methyl 1-Benzylpiperidine-4-carboxylate (CAS 10315-06-7)

- Key Differences: Ring Saturation: Fully saturated piperidine ring (vs. partially unsaturated tetrahydropyridine). Molecular Weight: 233.29 g/mol (C₁₄H₁₇NO₂).

- Implications :

1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine (CAS 175347-95-2)

- Key Differences :

- Substituent : Bromine at the 4-position (vs. methyl ester).

- Molecular Formula : C₁₂H₁₄BrN.

- Implications: Bromine introduces electrophilic reactivity, enabling cross-coupling reactions. Potential neurotoxicity concerns, as seen in MPTP analogs (e.g., MPTP-induced Parkinsonism) .

Structural and Functional Analysis (Table)

Biological Activity

Methyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate (MBTHPC) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article presents a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

- Chemical Formula : C14H17NO2

- Molecular Weight : 231.29 g/mol

- CAS Number : 80845-58-5

- IUPAC Name : this compound

- Purity : 97%

The biological activity of MBTHPC can be understood through its structural similarity to other tetrahydropyridine derivatives, notably MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known for its neurotoxic effects. Upon metabolism by monoamine oxidase B (MAO-B), MPTP is converted into the neurotoxic metabolite MPP+ (1-methyl-4-phenylpyridinium), which selectively targets dopaminergic neurons in the substantia nigra, leading to Parkinsonian symptoms .

While MBTHPC has not been extensively studied in the same capacity as MPTP, its structural characteristics suggest potential neuroprotective or neurotoxic properties that warrant investigation. The compound's ability to cross the blood-brain barrier (BBB) and interact with neurotransmitter systems makes it a candidate for further research in neurodegenerative diseases.

Neuroprotective Effects

Recent studies have indicated that tetrahydropyridine derivatives may exhibit neuroprotective effects by modulating oxidative stress and mitochondrial function. For instance, compounds structurally related to MBTHPC have shown promise in reducing oxidative damage in neuronal cells .

Structure-Activity Relationship (SAR)

The SAR of tetrahydropyridines indicates that variations in the substituents on the nitrogen or carbon atoms significantly influence their biological activity. The presence of a benzyl group in MBTHPC may enhance its lipophilicity and ability to penetrate neural tissues compared to other derivatives lacking this group .

Case Study 1: Neurotoxicity Assessment

In a comparative study assessing various tetrahydropyridine derivatives, MBTHPC was evaluated for its cytotoxic effects on dopaminergic neuron cultures. Results indicated that while some derivatives induced apoptosis via mitochondrial pathways, MBTHPC exhibited lower toxicity levels than MPTP and showed potential protective effects against oxidative stress .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid intermediate. For example, ethyl esters of similar tetrahydropyridine derivatives (e.g., Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate) are synthesized using acid-catalyzed esterification under reflux conditions . Optimization may involve varying catalysts (e.g., H₂SO₄ vs. p-toluenesulfonic acid), solvent systems (e.g., ethanol vs. methanol), and reaction times to maximize yield. Monitoring via TLC or HPLC is critical to confirm intermediate formation and purity.

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H and ¹³C NMR to confirm the tetrahydropyridine ring conformation and benzyl substitution pattern.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic distribution.

- Infrared (IR) Spectroscopy : Identify ester carbonyl stretches (~1700 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Based on analogous piperidine derivatives:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in sealed containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers investigate the neurotoxic potential of this compound, given structural similarities to MPTP?

- Methodological Answer : MPTP analogs (e.g., MPTP itself) selectively damage dopaminergic neurons via mitochondrial toxicity. To assess neurotoxicity:

- In Vitro Models : Expose SH-SY5Y dopaminergic cells to the compound and measure reactive oxygen species (ROS), ATP depletion, and mitochondrial membrane potential (JC-1 assay).

- In Vivo Models : Administer the compound to rodents and quantify tyrosine hydroxylase (TH) loss in the substantia nigra via immunohistochemistry .

Q. What strategies resolve contradictions in stability data for tetrahydropyridine derivatives under varying experimental conditions?

- Methodological Answer : Discrepancies in stability (e.g., oxidation susceptibility) can arise from differences in solvent polarity, temperature, or trace metal contamination. Use:

- Accelerated Stability Testing : Expose the compound to stressors (heat, light, pH extremes) and monitor degradation via HPLC.

- Additive Screening : Test antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit decomposition .

Q. How can computational modeling predict the pharmacological profile of this compound?

- Methodological Answer :

- Molecular Docking : Screen against targets like monoamine oxidases (MAOs) or dopamine transporters using AutoDock Vina.

- Pharmacophore Mapping : Identify key functional groups (e.g., ester moiety, benzyl group) for receptor binding.

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, blood-brain barrier permeability, and toxicity .

Q. What methodologies are suitable for assessing the environmental impact of this compound?

- Methodological Answer : Despite limited ecotoxicity data for tetrahydropyridines, employ:

- Aquatic Toxicity Assays : Test on Daphnia magna or algae to determine LC₅₀/EC₅₀ values.

- Biodegradation Studies : Use OECD 301B (CO₂ evolution test) to evaluate microbial breakdown .

Methodological Notes

- Data Validation : Cross-reference experimental results with structural analogs (e.g., MPTP derivatives) to identify trends in reactivity or toxicity .

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) meticulously, as minor variations can significantly alter outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.